3-Oxazolidineethanol
Description
Historical Context and Evolution of Oxazolidine (B1195125) Chemistry Research
The journey of oxazolidine chemistry began in the 19th century with the first synthesis of the oxazolidine ring. wikipedia.org These initial preparations were typically achieved through the condensation reaction of 2-aminoalcohols with aldehydes or ketones. wikipedia.org For many years, research remained largely foundational.
A significant evolution occurred with the advent of asymmetric synthesis, where the focus shifted towards chiral oxazolidines. The availability of chiral amino alcohols, derived from the reduction of amino acids, enabled the synthesis of optically active oxazolidines. wikipedia.org These chiral compounds proved to be invaluable as auxiliaries in asymmetric synthesis, a role that continues to be a major area of investigation. ontosight.airesearchgate.netnih.govmdpi.com
The late 20th century marked a pivotal moment for the field with the discovery of oxazolidinones, a class of compounds featuring a carbonyl group on the oxazolidine ring, as potent antibacterial agents. nih.govnih.gov The development and subsequent approval of Linezolid (B1675486) by the U.S. Food and Drug Administration (FDA) in 2000 as the first commercially available member of this new antibiotic class galvanized the research community. nih.govrsc.org This event triggered extensive medicinal chemistry campaigns to develop novel oxazolidinone derivatives to combat multidrug-resistant bacteria, a pursuit that remains active today with several candidates in clinical trials. nih.govebi.ac.uknih.gov
Significance of the Oxazolidine Ring System in Heterocyclic Chemistry
The five-membered oxazolidine ring, containing both an oxygen and a nitrogen atom, is a versatile and significant scaffold in heterocyclic chemistry. wikipedia.orgontosight.ai Its importance stems from several key characteristics. The ring system is a common structural moiety found in various biologically active compounds, including some with antitumor properties. nih.gov
In medicinal chemistry, oxazolidinones are recognized as a novel class of antimicrobial agents with a unique mechanism of action. nih.gov The oxazolidine structure can also serve as a bioisostere for chemical groups like amides, ureas, and carbamates, often conferring greater metabolic and chemical stability to a molecule. nih.govrsc.org
Beyond pharmacology, the oxazolidine ring is a cornerstone of modern organic synthesis. Chiral oxazolidines are widely employed as auxiliaries to control stereochemistry in a variety of reactions. ontosight.ainih.gov They also function as chiral ligands for transition metal catalysts. nih.gov Furthermore, the stability and functionalization potential of the oxazolidine ring make it a useful building block in materials science for creating polymers and specialized coatings, such as moisture-curing polyurethane systems where bisoxazolidines act as performance modifiers. wikipedia.orgontosight.aiontosight.ai
Current Research Landscape of 3-Oxazolidineethanol and its Derivatives
Current academic and industrial research on this compound and its derivatives is multifaceted, primarily focusing on its application as a chemical intermediate. For instance, a derivative, 2-Ethyl-3-oxazolidineethanol, has been identified as a key intermediate in the synthesis of Delmopinol, a substance used in treating dental caries. acs.org A 2023 study presented a systematic investigation into the kinetic and process optimization for the one-pot synthesis of this derivative from propanal and diethanolamine (B148213). acs.orgglobalauthorid.com
The parent compound, this compound, is utilized as a reactant in the multi-step synthesis of complex heterocyclic molecules. One patented process describes its use in preparing 4-hydroxy derivatives of pyrido-carbazol-one, which exhibit potent 5-HT3-receptor antagonistic activity. google.com
Other derivatives, such as 2-Isopropyl-3-oxazolidineethanol, are subjects of study for their utility as chemical reagents, solvents, or catalysts in organic synthesis and in the preparation of various chemicals. chembk.com Research also extends to bisoxazolidines, which can be synthesized from hydroxy-functionalized oxazolidines. These compounds are investigated for their role as moisture-triggered curing agents in advanced polyurethane systems, where the linkage between the rings influences the final properties of the material, such as toughness and flexibility. wikipedia.org The development of more efficient and environmentally friendly synthesis methods, including microwave-assisted and catalyst-free reactions, also represents an active area of contemporary research. scirp.orgacs.org
Defining the Scope of Academic Inquiry for this compound
The academic inquiry surrounding this compound is primarily centered on its role as a versatile building block in synthetic chemistry. The scope of this research can be defined by several key areas:
Synthetic Methodologies: A major focus is on the development and optimization of synthetic routes to this compound and its derivatives. This includes studies on reaction kinetics, process optimization, and the exploration of green chemistry principles to create more efficient and environmentally benign processes. acs.orgresearchgate.net
Intermediate for Complex Molecules: A significant portion of research investigates its use as a precursor for synthesizing more complex, high-value molecules. This is particularly prominent in medicinal chemistry, where it serves as a starting material for active pharmaceutical ingredients like Delmopinol and novel receptor antagonists. acs.orggoogle.com
Functional Materials Science: The compound and its derivatives are explored as components in the creation of functional materials. This includes the synthesis of bisoxazolidines used as latent curing agents and performance modifiers in polyurethane coatings, adhesives, and other polymer systems. wikipedia.orgresearchgate.net
Reaction Mechanism Studies: Academic investigations delve into the reaction mechanisms involving oxazolidines. Understanding how the ring forms and hydrolyzes is crucial for controlling reactions and designing stable products, as seen in studies of oxazolidine-based scavengers. acs.org
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(1,3-oxazolidin-3-yl)ethanol | nih.gov |
| Molecular Formula | C₅H₁₁NO₂ | nih.govchemicalbook.com |
| Molecular Weight | 117.15 g/mol | nih.govchemicalbook.com |
| Appearance | Liquid | nih.gov |
| Boiling Point | 202.3 °C - 206.8 °C at 760 mmHg | chemicalbook.comlookchem.com |
| Density | ~1.106 - 1.124 g/cm³ at 20°C | chemicalbook.comlookchem.com |
| Water Solubility | 1000 g/L at 25°C | chemicalbook.comlookchem.com |
| LogP | -1.26 to -0.7 | chemicalbook.comlookchem.com |
| CAS Number | 20073-50-1 | chemicalbook.comcymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-oxazolidin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-1-6-2-4-8-5-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIKAIAOTXEAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066553 | |
| Record name | 3-Oxazolidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 3-Oxazolidineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
20073-50-1 | |
| Record name | 3-Oxazolidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20073-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxazolidineethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020073501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxazolidineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Oxazolidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxazolidine-3-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Kinetics of 3 Oxazolidineethanol
Classical and Modern Synthesis Approaches
One-Pot Synthesis Strategies Utilizing Propanal and Diethanolamine (B148213)
A systematic investigation into the one-pot synthesis of 2-Ethyl-3-oxazolidineethanol from propanal and diethanolamine has been conducted, demonstrating an efficient process under mild, catalyst-free conditions. acs.org The reaction kinetics were found to follow a second-order model, with the activation energies for the forward and reverse reactions calculated to be 31.35 kJ·mol⁻¹ and 41.85 kJ·mol⁻¹, respectively. acs.org This kinetic study provides valuable insights into the reaction mechanism and allows for process optimization, highlighting its potential for industrial applications. acs.orgucas.ac.cn The product, characterized by Fourier transform infrared spectroscopy (FT-IR), ¹H nuclear magnetic resonance (NMR), and electrospray ionization-tandem mass spectrometry (ESI-MS/MS), is noted as an important intermediate in pharmaceutical applications. acs.org
Interactive Table: Kinetic Parameters for the Synthesis of 2-Ethyl-3-oxazolidineethanol
| Parameter | Value | Unit |
| Forward Activation Energy | 31.35 | kJ·mol⁻¹ |
| Reverse Activation Energy | 41.85 | kJ·mol⁻¹ |
Environmentally Benign Synthetic Routes
In recent years, the development of environmentally friendly synthetic methods has become a major focus in chemical research. This shift is driven by the need for sustainable processes that minimize waste and avoid the use of hazardous materials. jocpr.com
Research has demonstrated the successful synthesis of 1,3-oxazolidines and other heterocyclic compounds in the absence of both catalysts and solvents. lew.rorsc.org One approach involves the treatment of aryl-substituted 1,2-amino alcohols with various aromatic aldehydes in ethanol (B145695), which acts as an environmentally benign medium. lew.ro This method offers several advantages, including a simple work-up procedure, short reaction times, mild conditions, and good to high yields. lew.ro
Another green chemistry approach is the use of grinding techniques, which have gained popularity for their efficiency and reduced environmental impact. jocpr.com Solvent-free grinding methods have been successfully employed for the synthesis of various compounds, often resulting in high yields and simplified purification processes. jocpr.commdpi.comorientjchem.org These neat reactions, sometimes assisted by microwave irradiation, represent a significant step towards more sustainable chemical manufacturing. mdpi.comcem.com
The use of green reaction media is a cornerstone of environmentally benign synthesis. Water has been explored as a solvent for the synthesis of β-amino alcohols from epoxides, offering an eco-friendly alternative to traditional organic solvents. organic-chemistry.org Similarly, the use of ethanol as a reaction medium for the synthesis of 1,3-oxazolidines provides a greener route compared to more hazardous options. lew.ro
Solvent-free conditions, often achieved through techniques like grinding or using a twin screw extruder, represent an ideal scenario in green chemistry, completely eliminating solvent waste. jocpr.comrsc.org These methods are not only environmentally advantageous but can also lead to considerable improvements in reaction rates, yields, and selectivity. jocpr.com
Catalyst-Free and Solvent-Free Methods
Synthesis from Beta-Amino Alcohols using Paraformaldehyde
An efficient and environmentally friendly method for the synthesis of 1,3-oxazolidines involves the reaction of β-amino alcohols with paraformaldehyde. researchgate.net This method can be performed using a grinding technique in the presence of a small amount of alkali, such as 10 mol% NaOH, making it a concise, simple, and high-yielding process at room temperature. researchgate.netnih.gov The reaction is notable for being transition metal-free and compatible with a wide range of functional groups. researchgate.net The process involves grinding the β-amino alcohol and paraformaldehyde with sodium sulfate (B86663) for a short period, followed by simple filtration to purify the product. nih.gov This approach is particularly valuable for creating 1,3-oxazolidine intermediates that can be used as prodrug moieties to enhance the therapeutic potential of parent drugs. researchgate.net
Three-Component Coupling Reactions for Oxazolidine (B1195125) Derivatives
Three-component reactions are powerful tools in organic synthesis for constructing complex molecules from simple starting materials in a single step. rsc.org One such reaction involves the SnCl₂-catalyzed coupling of an aniline, an epoxide, and paraformaldehyde to produce 1,3-oxazolidine derivatives. rsc.orgrsc.org This reaction is simple, requires no additives, and proceeds at a moderate temperature with good functional group tolerance. rsc.orgrsc.org The optimization of this reaction has shown that using 1 mol% of SnCl₂ in toluene (B28343) at 85 °C provides the best results. rsc.org
Another example is the copper-catalyzed four-component reaction of an amino alcohol, 3-oxetanone, formaldehyde (B43269), and an alkyne to synthesize spirooxazolidines. mdpi.com Furthermore, efficient multi-component reactions have been developed to synthesize multi-substituted 1,3-oxazolidine compounds with high optical purity, sometimes employing a kinetic resolution of epoxides. mdpi.com These multi-component strategies offer an atom-economic and practical route to a diverse range of oxazolidine derivatives. mdpi.comresearchgate.net
Solid-Supported Synthesis of Oxazolidines
The solid-phase synthesis of heterocyclic compounds, including oxazolidines, represents a significant advancement in combinatorial chemistry, offering streamlined purification and the potential for automation. doi.orgnumberanalytics.com This methodology involves attaching a starting material to an insoluble polymer support, carrying out a sequence of reactions, and finally cleaving the desired product from the support. numberanalytics.combiotage.com
A general approach for the solid-supported synthesis of 1,3-oxazolidines begins with the immobilization of a suitable starting material, such as an epoxy ether, onto a solid support like a Wang resin. doi.org The synthesis proceeds through several key steps:
Resin Functionalization : A starting alcohol can be attached to a chlorinated resin, such as a Wang or PS-DES resin, to form a resin-bound ether. doi.orgacs.org
Formation of the Amino Alcohol Moiety : The resin-bound epoxide can undergo regioselective ring-opening. One method involves treatment with sodium azide (B81097) followed by reduction to yield a polymer-bound 1-amino-2-alkanol. doi.org
Cyclization to Form the Oxazolidine Ring : The crucial condensation reaction between the resin-supported β-amino alcohol and an aldehyde is then carried out. acs.org This step is often catalyzed by acid or performed in the presence of a dehydrating agent like anhydrous magnesium sulfate to drive the reaction toward the formation of the 1,3-oxazolidine ring. acs.org
Cleavage from the Support : The final step involves the cleavage of the oxazolidine from the solid support. This can be achieved using various reagents depending on the linker used. For instance, cleavage can be accomplished with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or through oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). doi.orgacs.org
This solid-phase approach facilitates the creation of libraries of substituted oxazolidine derivatives by varying the aldehydes and other reactants used in the synthesis. doi.orgacs.org
Kinetic and Process Optimization Studies
Kinetic and process optimization studies are essential for developing efficient, economical, and environmentally friendly synthetic routes. Research into the synthesis of 2-Ethyl-3-oxazolidineethanol, a derivative of 3-Oxazolidineethanol, from propanal and diethanolamine provides a detailed case study of these optimization efforts. acs.org
Reaction Parameter Exploration (e.g., Reactant Ratios, Temperature, Time)
The formation of 2-Ethyl-3-oxazolidineethanol is significantly influenced by key reaction parameters. A systematic investigation through single-factor experiments helps to determine the optimal conditions for maximizing product yield. acs.orgacs.org The explored variables include the molar ratios of reactants, reaction temperature, and reaction time. acs.org
For instance, in the one-pot synthesis of 2-Ethyl-3-oxazolidineethanol (OE) from propanal (PA) and diethanolamine (DEA), the following parameters were explored: acs.org
Propanal/Diethanolamine (PA/DEA) Molar Ratio : Varied from 1:1 to 1.45:1.
Methanol/Diethanolamine (Methanol/DEA) Molar Ratio : Investigated in the range of 3:1 to 20:1.
Reaction Temperature : Examined at different levels to understand its effect on reaction rate and equilibrium.
Reaction Time : Monitored to determine the point at which maximum yield is achieved.
These single-factor experiments form the basis for more advanced optimization techniques. acs.org
Table 1: Single-Factor Experimental Parameters for the Synthesis of 2-Ethyl-3-oxazolidineethanol Use the dropdown to explore different experimental parameters and their tested ranges.
| Parameter | Tested Values/Ranges | Constant Conditions |
|---|
Kinetic Modeling (e.g., Second-Order Kinetic Models)
The kinetics of the synthesis of 2-Ethyl-3-oxazolidineethanol from propanal and diethanolamine were effectively described using a second-order kinetic model. acs.org This type of model suggests that the reaction rate is proportional to the concentration of two reactants, which in this case are propanal and diethanolamine. The successful application of a second-order model provides insight into the reaction mechanism, indicating a bimolecular process is likely the rate-determining step. acs.orgresearchgate.net
Activation Energy Determinations
Activation energy (Ea) is the minimum energy required for a chemical reaction to occur. libretexts.org Its determination is fundamental to understanding the temperature dependence of a reaction. For the synthesis of 2-Ethyl-3-oxazolidineethanol, the activation energies for both the forward and reverse reactions were calculated based on the kinetic data. acs.org
Forward Reaction Activation Energy : 31.35 kJ·mol⁻¹ acs.org
Reverse Reaction Activation Energy : 41.85 kJ·mol⁻¹ acs.org
These values indicate the energy barriers for the formation and decomposition of the product, respectively. A catalyst would typically increase the reaction rate by providing an alternative pathway with a lower activation energy. libretexts.orgalliedacademies.org
Response Surface Methodology (RSM) for Yield Optimization
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. asianpubs.orgresearchgate.net It allows for the evaluation of the effects of multiple factors and their interactions on a response variable, such as product yield. rsc.orgresearchgate.net
In the optimization of the synthesis of 2-Ethyl-3-oxazolidineethanol, RSM was employed following single-factor experiments. acs.org This approach was used to model the relationship between reaction parameters (temperature, time, reactant ratios) and the product yield. The model predicted optimal conditions that resulted in an experimental yield of 98.48%, which was in close agreement with the predicted value of 98.38%. acs.org This demonstrates the effectiveness of RSM in fine-tuning reaction conditions to achieve maximum efficiency. acs.orgasianpubs.org
Table 2: RSM Optimization Results for 2-Ethyl-3-oxazolidineethanol Synthesis
| Methodology | Predicted Yield (%) | Actual Yield (%) | Reference |
|---|---|---|---|
| Response Surface Methodology (RSM) | 98.38 | 98.48 | acs.org |
Influence of Catalysts and Additives on Reaction Efficiency
Catalysts increase reaction rates by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. alliedacademies.org The synthesis of oxazolidines can be achieved under various catalytic conditions. For example, chiral magnesium phosphate (B84403) catalysts have been used for the one-pot synthesis of 1,3-oxazolidines, and tetrabutylammonium iodide has been shown to catalyze the construction of functionalized oxazolidines. organic-chemistry.org
However, it is noteworthy that the highly efficient synthesis of 2-Ethyl-3-oxazolidineethanol, which yielded 98.48% of the product, was conducted under mild conditions without the addition of any catalyst. acs.orgacs.org This catalyst-free approach is advantageous as it simplifies the process, reduces costs, and avoids potential contamination of the product with catalyst residues, highlighting a significant potential for industrial applications. acs.org The efficiency of this particular reaction without a catalyst suggests that the intrinsic activation energy barrier is low enough to be overcome by thermal energy under the optimized reaction conditions. acs.org
Chemical Reactivity and Derivatization of 3 Oxazolidineethanol
Ring-Opening and Ring-Closure Reactions
The stability and reactivity of the 3-Oxazolidineethanol are significantly influenced by the integrity of its oxazolidine (B1195125) ring. This ring can undergo cleavage under certain conditions, most notably through hydrolysis, or participate in reactions with compounds containing active hydrogen atoms.
The oxazolidine ring is susceptible to hydrolysis, a reaction that involves the cleavage of the ring by water. This process is reversible and results in the formation of an aminoalcohol and an aldehyde or ketone. chemicalia.com For instance, the hydrolysis of 2-(1-methylethyl)-3-oxazolidineethanol yields an aminoalcohol and isobutyraldehyde. chemicalia.com The rate and extent of this hydrolysis are influenced by several factors, including pH and the nature of substituents on the ring. chemicalia.comindustrialchemicals.gov.au
The stability of the oxazolidine ring is generally low in the presence of moisture, and the decomposition can be rapid under both acidic and basic conditions. industrialchemicals.gov.au Weak organic acids, such as oleic or salicylic (B10762653) acid, can be used to catalyze the ring-opening hydrolysis. chemicalia.com The stability of various oxazolidine derivatives has been studied, revealing that substituents play a crucial role. For example, 2-phenyl substituted oxazolidines with electron-withdrawing nitro groups hydrolyze more rapidly than those with unsubstituted or methoxy-substituted phenyl groups. researchgate.net This is attributed to the stabilization of the ring-opened intermediates. researchgate.net Conversely, derivatives with a simple methyl group or a proton at the 2-position exhibit greater stability against hydrolysis compared to 2-phenyl substituted compounds. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the hydrolysis of oxazolidine compounds, allowing for the observation of ring-opened intermediates upon the addition of deuterium (B1214612) oxide (D₂O). nih.gov These studies provide fundamental insights into structure-activity relationships, which are valuable for applications where oxazolidines are used as synthetic intermediates or as prodrugs for delivering β-amino alcohols or aldehydes. nih.gov
Table 1: Factors Influencing Oxazolidine Ring Hydrolysis
| Factor | Effect on Hydrolysis Rate | Research Finding | Citation |
|---|---|---|---|
| Substituents at Position 2 | Electron-withdrawing groups (e.g., nitro) increase the rate. | Nitro-substituted 2-phenyl oxazolidines hydrolyze faster than methoxy-substituted or unsubstituted ones. | researchgate.net |
| Substituents at Position 2 | Alkyl groups (e.g., methyl) or a proton increase stability. | 2-Methyl and 2-H derivatives are more stable to hydrolysis than 2-phenyl derivatives. | researchgate.net |
| Substituents at Position 3 | Phenyl groups decrease stability compared to methyl groups. | Oxazolidines with a phenyl group at position 3 are less stable than those with a methyl group. | researchgate.net |
| pH | Hydrolysis is accelerated under both acidic and basic conditions. | The compound decomposes rapidly in water or under acidic or basic conditions. | industrialchemicals.gov.au |
| Catalysts | Weak organic acids can catalyze ring-opening. | Oleic or salicylic acid can be used to catalyze the hydrolysis to compete with moisture side reactions. | chemicalia.com |
Oxazolidines, including this compound, react with compounds containing "active" hydrogen atoms. chemicalia.com These are typically hydrogens attached to atoms other than carbon, such as in alcohols, amines, and carboxylic acids. chemicalia.com The reactivity stems from the ability of the oxazolidine ring to act as a precursor to reactive species that can then engage with these active hydrogen groups.
In the context of polyurethane chemistry, the hydrolysis of the oxazolidine ring is a key reaction. The resulting aminoalcohol contains both a hydroxyl (-OH) and an amino (-NH) group, both of which contain active hydrogens. chemicalia.com These groups can react with isocyanates to form urethanes and ureas, respectively, which is a fundamental process in the curing of polyurethane systems. chemicalia.com The reaction with water itself is significant, as it generates the reactive aminoalcohol that participates in further polymerization. researchgate.net
The reaction of oxazolidines with active methylene (B1212753) compounds in the presence of a catalyst like magnesium ethoxide can lead to methylene-linked 1,3-dicarbonyl compounds. researchgate.net Furthermore, various active hydrogen group-containing compounds, such as aminoethylsulfonic acid and polyoxyethylene compounds, are utilized in reactions with isocyanates, highlighting the broad scope of reactants that can be employed. justia.com
Hydrolysis Pathways and Stability of Oxazolidine Rings
Mannich Reactions of Oxazolidines
The Mannich reaction is a three-component condensation that forms a C-C bond and is crucial for constructing nitrogen-containing compounds. wikipedia.orgnih.gov It typically involves an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic proton (an enolizable carbonyl compound). wikipedia.orgddugu.ac.in Oxazolidines can serve as precursors in Mannich-type reactions, generating reactive intermediates that subsequently interact with various nucleophiles. researchgate.netcapes.gov.br
Under acidic conditions, oxazolidines can react to generate reactive electrophilic intermediates, specifically iminium ions. researchgate.netcapes.gov.bryoutube.com For example, 3-Methyl-1,3-oxazolidine reacts with acidic reagents in aprotic conditions to afford such intermediates. researchgate.netcapes.gov.br This process involves the cleavage of the oxazolidine ring. The mechanism begins with the formation of an iminium ion from the amine and formaldehyde (B43269) components that constitute the oxazolidine. wikipedia.org This iminium ion is the key electrophile that drives the Mannich reaction. youtube.comorganic-chemistry.org The use of hydrochloride salts of the amine component helps maintain the acidic conditions necessary for the reaction to proceed. ddugu.ac.in
The reactive iminium ions generated from oxazolidines readily interact with a variety of nucleophiles. researchgate.netcapes.gov.br Among these are nucleophilic aromatic substrates and enol silyl (B83357) ethers, which lead to the formation of Mannich bases in good yields. researchgate.netcapes.gov.br
Electron-rich aromatic compounds, such as phenols and indoles, are particularly effective nucleophilic partners in Mannich-like reactions. wikipedia.orgyoutube.com The reaction with these substrates is an example of nucleophilic aromatic substitution, where the iminium ion acts as the electrophile attacking the aromatic ring. youtube.comrsc.org
Enol silyl ethers, which are derivatives of enols, are also excellent nucleophiles for this transformation. researchgate.netcapes.gov.br They react with the iminium intermediates to form β-amino ketones. organic-chemistry.org Silver-catalyzed asymmetric Mannich reactions between enol silyl ethers and various imines have been developed, yielding β-amino ketones with high enantioselectivity. organic-chemistry.org This highlights the synthetic utility of using oxazolidine-derived intermediates to react with stabilized enol equivalents.
Table 2: Nucleophiles in Mannich Reactions of Oxazolidine-Derived Intermediates
| Nucleophile Class | Specific Example | Product Type | Research Finding | Citation |
|---|---|---|---|---|
| Aromatic Substrates | Phenols, Indoles | Aryl-substituted Mannich bases | Electron-rich aromatics are common nucleophilic partners in Mannich-like reactions. | wikipedia.orgyoutube.com |
| Enol Derivatives | Enolsilyl ethers | β-Amino ketones | Reactive intermediates from oxazolidines interact with enolsilyl ethers to give good yields of Mannich bases. | researchgate.netcapes.gov.br |
| Active Methylene Compounds | 1,3-dicarbonyl compounds | Methylene-linked derivatives | 5-Aryloxazolidines react with active methylene compounds in the presence of a catalyst. | researchgate.net |
Mannich bases are a class of compounds recognized for their significant and diverse biological activities. nih.govresearchgate.net Their synthesis is a key step in the preparation of numerous pharmaceuticals and natural products. researchgate.netresearchgate.net The biological activity is often attributed to the α,β-unsaturated ketone moiety that can be formed from the Mannich base via deamination. nih.gov
The versatility of the Mannich reaction allows for the construction of a wide array of nitrogen-containing compounds, many of which are pharmacologically important. nih.govddugu.ac.in Derivatives have been synthesized and screened for a multitude of activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govnrfhh.com For example, novel Mannich bases have been synthesized from flavonoids, and their derivatives have shown potential anticancer activity. nrfhh.com Similarly, other synthesized series have exhibited promising antibacterial and antifungal properties. nih.gov The ability to generate the core Mannich base structure from precursors like this compound makes it a valuable building block in medicinal chemistry. researchgate.netresearchgate.net
Interaction with Nucleophilic Aromatic Substrates and Enolsilyl Ethers
Derivatization and Functionalization of the Hydroxyl Group
The hydroxyl group of this compound readily undergoes reactions typical of alcohols, allowing for the introduction of various functional moieties.
Esterification of this compound can be achieved through reaction with carboxylic acids or their derivatives, such as acyl chlorides, under appropriate conditions. libretexts.orgorganic-chemistry.org For instance, the reaction with p-aminobenzoic acid in the presence of an acid catalyst like sulfuric acid yields the corresponding ester. libretexts.org The general principle of Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is applicable here. scienceready.com.au This reaction is an equilibrium process, and reaction conditions can be manipulated to favor ester formation. libretexts.org
Furthermore, this compound can react to form carbonates. A notable example is the formation of bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate. uni.lu This carbonate derivative is used as a component in low Volatile Organic Compound (VOC) polyurethane and polyaspartic coatings and sealants. industrialchemicals.gov.au The reaction involves the coupling of two this compound molecules through a carbonate linkage. uni.lu
Table 1: Examples of Esterification and Carbonate Formation Reactions
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Carboxylic Acid (e.g., p-aminobenzoic acid) | Ester | Esterification |
| This compound | Phosgene or derivative | Carbonate | Carbonate Formation |
Reactions Leading to Polyheterocyclic Systems
The reactivity of this compound can be harnessed to construct more complex polyheterocyclic systems. Through cascade reactions, often initiated by alkylation or other electrophilic attack, the oxazolidine ring can participate in the formation of fused or spirocyclic structures. mdpi.com For example, reactions of similar aminoalcohols can be catalyzed by copper to yield 1,3-polyheterocyclic systems. unimi.it These synthetic strategies involve the formation of multiple rings in a single operational sequence, offering an efficient route to complex molecular architectures. mdpi.comunimi.it
Reactions in Polymer Science and Materials Chemistry
In the realm of polymer chemistry, this compound and its derivatives play a crucial role, primarily in polyurethane (PU) systems.
Oxazolidines, including this compound derivatives, function as latent curing agents in polyurethane formulations. chemicalia.comgoogle.comgoogle.com The latency is derived from the stability of the oxazolidine ring in the absence of moisture. chemicalia.com When exposed to moisture, the ring hydrolyzes to generate a reactive aminoalcohol. chemicalia.comincorez.com This newly formed aminoalcohol, containing both a hydroxyl and a secondary amine group, can then react with isocyanate groups to crosslink the polyurethane matrix. chemicalia.comresearchgate.net This mechanism is particularly advantageous in one-component (1-K) polyurethane systems, where all components are mixed together but curing is only initiated upon exposure to atmospheric moisture. google.comincorez.com The use of such latent curing agents allows for the formulation of stable, one-pot systems that cure under ambient conditions. google.com
In moisture-curing polyurethane formulations, this compound derivatives serve a dual purpose. google.com Firstly, they act as moisture scavengers, reacting with residual water in the formulation to prevent premature curing and the formation of carbon dioxide bubbles, which can compromise the integrity and appearance of the final product. researchgate.netincorez.com Secondly, upon hydrolysis, they generate the curing agent in situ, as described previously. chemicalia.comgoogle.com This controlled release of the reactive species ensures a more uniform cure and enhances the physical properties of the resulting polyurethane, such as mechanical strength. researchgate.net This technology is utilized in a variety of applications, including high-build coatings, adhesives, and sealants. incorez.comresearchgate.net
Table 2: Function of this compound in Moisture-Curing PU Systems
| Function | Mechanism | Benefit |
| Latent Curing Agent | Hydrolysis of the oxazolidine ring by moisture to form a reactive aminoalcohol. | Controlled curing initiated by ambient moisture; improved storage stability of 1-K systems. chemicalia.comgoogle.com |
| Moisture Scavenger | Reaction with water present in the formulation. | Prevents CO2 formation and bubbling; ensures a defect-free finish. researchgate.netincorez.com |
Chemical Interactions with Isocyanates
The primary chemical interaction of this compound in polyurethane chemistry is with isocyanates. chemicalia.com Isocyanates are highly reactive compounds containing the -N=C=O functional group, which readily reacts with compounds containing active hydrogen atoms, such as alcohols and amines. doxuchem.comdiva-portal.org
After the moisture-triggered ring-opening of the oxazolidine, the resulting aminoalcohol presents two active sites for reaction with isocyanates: the hydroxyl group and the secondary amine group. chemicalia.com
Reaction of the Hydroxyl Group: The hydroxyl (-OH) group reacts with an isocyanate (-NCO) group to form a urethane (B1682113) linkage (-NH-COO-). This is the fundamental reaction in polyurethane formation. chemicalia.comdiva-portal.org
Reaction of the Amine Group: The secondary amine (-NH) group reacts with an isocyanate group to form a urea (B33335) linkage (-NH-CO-NH-). This reaction is generally much faster than the reaction between an alcohol and an isocyanate. chemicalia.comdiva-portal.org
This dual reactivity contributes to the crosslinking and curing of the polymer network. chemicalia.comresearchgate.net The rate of these reactions can be influenced by catalysts and the structure of the isocyanate (aromatic or aliphatic). chemicalia.com
Cross-Linking of Elastomers and Rubber Compounds
The cross-linking of elastomers, a process commonly known as vulcanization, is a critical chemical process that converts raw, plastic rubber into a durable, elastic material with improved mechanical properties. google.comrubberxperts.com This transformation is achieved by forming a three-dimensional network of covalent bonds between the long polymer chains of the elastomer. csic.es The most prevalent industrial method for unsaturated rubbers like natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile-butadiene rubber (NBR) is sulfur vulcanization. google.comresearchgate.net
A standard sulfur vulcanization system, or "cure package," consists of sulfur, activators (commonly zinc oxide and a fatty acid like stearic acid), and an accelerator. csic.es While sulfur is the primary cross-linking agent, the reaction is impractically slow without accelerators, which are crucial for controlling the rate and efficiency of the vulcanization process and defining the final properties of the rubber article. google.comias.ac.in
In this context, this compound and its derivatives have emerged as a significant class of compounds, particularly as accelerators in modern rubber formulations. Research has focused on developing oxazolidine derivatives from bio-sourced materials like serinol as environmentally friendlier and less toxic alternatives to conventional accelerators, such as guanidines. acs.orgresearchgate.net
Studies have shown that certain oxazolidine derivatives function as effective accelerators for the sulfur vulcanization of diene rubbers used in applications like silica-filled tire treads. acs.orgresearchgate.net The proposed mechanism suggests that the oxazolidine ring structure serves as a "protective group" for a primary amine. During the heat of the vulcanization process, the ring hydrolyzes, releasing the active amine, which then accelerates the sulfur cross-linking reaction. This delayed-action mechanism can improve processing safety by preventing premature vulcanization. acs.orgresearchgate.net The use of these oxazolidine derivatives has been found to yield efficient cross-linking and produce rubber composites with low energy dissipation, a key performance characteristic for fuel-efficient tires. acs.orgresearchgate.net
The table below summarizes the comparative attributes of rubber systems using conventional accelerators versus those employing advanced oxazolidine derivatives.
| Feature | Conventional System (e.g., Guanidine-based) | Oxazolidine Derivative System |
| Accelerator Type | Guanidine derivatives | Serinol-derived oxazolidines |
| Source | Typically petroleum-based | Can be derived from bio-sourced chemicals (e.g., serinol) acs.orgresearchgate.net |
| Reported Advantage | Established and widely used | Lower toxicity profile; potential for "green" synthesis acs.orgresearchgate.net |
| Performance | Effective acceleration of vulcanization | Efficient sulfur cross-linking; results in composites with low energy dissipation acs.org |
Research into these compounds often involves testing them in specific rubber formulations. The following table outlines a typical composition for a silica-filled rubber compound designed to evaluate the performance of such accelerators.
| Component | Role in Compound | Example Substance |
| Elastomer | Base Polymer | Diene rubbers (e.g., S-SBR, BR) |
| Filler | Reinforcing Agent | Highly Dispersible Silica |
| Coupling Agent | Bonds filler to polymer | Silane (e.g., TESPT) |
| Activators | Activates the cure system | Zinc Oxide, Stearic Acid csic.es |
| Cross-linking Agent | Forms cross-links | Sulfur google.com |
| Accelerator | Controls cure rate | Oxazolidine Derivative acs.orgresearchgate.net |
| Other Additives | Processing aids, antioxidants | Oils, Waxes, etc. |
Applications As a Chemical Building Block and Intermediate
Pharmaceutical Intermediates and Prodrugs
3-Oxazolidineethanol and its derivatives are significant in medicinal chemistry, functioning as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and as components of prodrug strategies designed to enhance therapeutic efficacy. cymitquimica.comresearchgate.net
This compound is an important pharmaceutical intermediate, notably in the synthesis of compounds for treating dental plaque. acs.org A prominent example of its application is in the production of Delmopinol. wipo.intgoogle.com Patented processes describe the preparation of Delmopinol (3-(4-propylheptyl)-4-morpholinethanol) through a reaction involving an oxazolidine (B1195125) derivative, specifically oxazolidin [2,3-c] morpholine, and a Grignard reagent. wipo.intgoogle.com This intermediate, conceptually derived from the oxazolidine framework, is crucial for constructing the final Delmopinol molecule, which is used in oral care products.
The oxazolidine ring system is utilized in the design of prodrugs. researchgate.net A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. hrpatelpharmacy.co.inhumanjournals.com This approach is often used to overcome challenges such as poor solubility, instability, or undesirable taste. cbspd.comresearchgate.net The 1,3-oxazolidine structure can be used as a prodrug moiety to improve the therapeutic potential of a parent drug. researchgate.net By temporarily masking a functional group of an active compound within the oxazolidine ring, its physicochemical properties can be altered to optimize absorption, distribution, and delivery, with the active form being released in vivo. hrpatelpharmacy.co.inmdpi.com
The inherent structure of this compound allows it to function as a chiral building block in organic synthesis. cymitquimica.com Chiral building blocks are enantiomerically pure compounds used as starting materials for the stereoselective synthesis of complex molecules, which is particularly important in drug development where the chirality of a molecule can dictate its biological activity. enamine.net The use of such building blocks is a key strategy in asymmetric synthesis to ensure the production of a specific enantiomer, avoiding the need for chiral separation of the final product. enamine.netsigmaaldrich.com Chiral amines and alcohols are among the most important classes of these building blocks. sigmaaldrich.com
As a heterocyclic compound itself, this compound serves as a valuable intermediate for the synthesis of new and more complex heterocyclic systems. cymitquimica.com The synthesis of novel heterocycles is a major focus in medicinal chemistry due to their presence in a vast number of natural products and pharmaceuticals. researchgate.netnih.gov The oxazolidine ring can be a starting point for constructing fused heterocyclic systems or can be modified to introduce diverse functionalities, enabling the creation of novel molecular scaffolds with potential biological activity. researchgate.netresearchgate.net
Chiral Building Block in Asymmetric Synthesis
Role in Agrochemical Development
The application of this compound extends to the agrochemical sector, where it is noted for its potential use in the synthesis of pesticides and herbicides. cymitquimica.comontosight.ai The development of new agrochemicals is essential for improving crop protection and yield. omegascientific.com.sg The search for novel active ingredients often involves synthesizing and screening new chemical structures, and building blocks like this compound and its derivatives provide a platform for creating these new compounds. cymitquimica.comhaztech.com.au The introduction of the oxazolidine moiety can influence the biological activity and physical properties of the resulting agrochemical product. ontosight.ai
Catalysis and Ligand Design
The structural features of this compound, specifically the presence of nitrogen and oxygen atoms, make it a candidate for use in catalysis and ligand design. ontosight.airsc.org In catalysis, ligands bind to a metal center to modulate its reactivity and selectivity. nih.govucc.iersc.org The design of chiral ligands is particularly crucial for asymmetric catalysis, where high enantioselectivity is desired. nih.gov While specific applications of this compound as a ligand are not extensively detailed, its amino alcohol structure is a common motif in many successful chiral ligands. Furthermore, a derivative, this compound, 2-(1-methylethyl)-, 3,3'-carbonate, has been noted for its application as a catalyst in the production of polymers like polyurethanes. ontosight.ai
| Application Area | Specific Use | Significance | Sources |
| Pharmaceuticals | Precursor for Delmopinol synthesis | Enables the creation of an active ingredient for oral care products. | acs.orgwipo.intgoogle.com |
| Prodrug Moiety | Can improve the therapeutic properties of parent drugs by altering their physicochemical characteristics. | researchgate.net | |
| Chiral Building Block | Allows for the stereoselective synthesis of complex chiral molecules. | cymitquimica.comsigmaaldrich.com | |
| Heterocyclic Synthesis | Acts as a foundation for building novel heterocyclic systems with potential bioactivity. | cymitquimica.comresearchgate.net | |
| Agrochemicals | Intermediate for pesticides/herbicides | Provides a scaffold for developing new active ingredients for crop protection. | cymitquimica.comontosight.aihaztech.com.au |
| Catalysis | Ligand design and catalyst synthesis | The structure is suitable for creating ligands for metal-catalyzed reactions; a derivative is used in polymer production. | ontosight.airsc.orgnih.gov |
Development of Oxazolidine-Based Ligands for Metal Catalysis
The unique structural characteristics of the oxazolidine ring system make it a valuable scaffold for the design of specialized ligands used in asymmetric metal catalysis. rsc.org Chiral 1,3-oxazolidine ligands, which can be synthesized from readily available amino alcohols, possess a rigid and sterically tunable structure capable of accommodating multiple chiral centers. rsc.org This modularity allows for the creation of a diverse library of ligands for various catalytic applications. rsc.org
Research has focused on synthesizing chiral and achiral fused oxazolidine (FOX) bicycles, which can be metalated with earth-abundant transition metals such as manganese, iron, cobalt, nickel, and copper. digitellinc.com These metal complexes, with the general formula [MII(FOX)(OTf)2], have shown catalytic activity. digitellinc.com For instance, a copper-oxazolidine complex, Cu(FOX)(MeCN)2, has been demonstrated to effectively catalyze the dehydration of alcohols to olefins, such as converting 1-phenylethanol (B42297) to styrene (B11656) with a 92% yield. digitellinc.com The catalytic pathway is proposed to be carbocation-based, where the stability of the intermediate dictates the product distribution. digitellinc.com
Furthermore, optically pure oxazolidines, synthesized from chiral hydroxyalkyl-functionalized imidazolinium salts, can act as transient N-heterocyclic carbenes (NHCs). semanticscholar.org These have been used to form well-defined and stable copper(I) and gold(I) hydroxyalkyl-NHC complexes. semanticscholar.org These novel chiral copper-catalysts have demonstrated excellent performance in asymmetric conjugate addition and allylic alkylation reactions, achieving high regio- and enantio-selectivities. semanticscholar.org
Application in Green Click Chemistry
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, aligning with the principles of green chemistry. researchgate.net The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a prime example of a click reaction. researchgate.netorganic-chemistry.org These reactions are often conducted in benign solvents like water. researchgate.net
Oxazolidine-based ligands have been successfully employed in green click chemistry. A one-dimensional azido-bridged Cu(II) coordination polymer featuring a 1,3-oxazolidine-based ligand has been synthesized and used as a catalyst. researchgate.net This catalyst has proven to be highly active for the green click synthesis of β-hydroxy-1,2,3-triazoles from a one-pot, three-component reaction of an epoxide, an azide, and an alkyne. researchgate.net Notably, these catalytic reactions are carried out in water, which is considered a safe, inexpensive, and green solvent, highlighting the environmental benefits of this system. researchgate.net The catalytic system also exhibits high selectivity, particularly at lower temperatures. researchgate.net
Industrial Chemical Processes
The utility of this compound extends to several large-scale industrial applications, from leather tanning to the formulation of advanced coatings and materials.
Use in the Leather Industry
The leather industry has traditionally relied heavily on chrome tanning, a process that raises environmental concerns due to the potential oxidation of trivalent chromium to the more toxic hexavalent form. This has driven the development of chrome-free tanning alternatives, with oxazolidine-based technologies emerging as a viable solution. acs.org
Studies have demonstrated that using an oxazolidine tanning agent, often in combination with other synthetic or vegetable agents, can produce high-quality leathers suitable for the footwear and upholstery industries. An eco-friendly tanning process has been developed using a specific formaldehyde-free oxazolidine derivative, (3,5-dimethyl-1H,3H,5H-oxazolo[3,4-c]oxazol-7a(7H)-yl) methanol, in conjunction with polyallylamine. acs.org Leathers tanned with this method exhibit hydrothermal stability and physical properties that are superior to those of conventionally chrome-tanned leathers. acs.org This innovative tanning technique provides a more environmentally friendly raw material for manufacturers, reducing the environmental impact of leather goods at the end of their life cycle.
| Property | Oxazolidine-Tanned Leather | Chrome-Tanned Leather |
| Tanning Agent | Formaldehyde-free oxazolidine derivative and polyallylamine acs.org | Basic chromium sulfate (B86663) acs.org |
| Hydrothermal Stability (Shrinkage Temperature) | 82 °C acs.org | Not specified, but oxazolidine-tanned is stated as comparable or better. acs.orgresearchgate.net |
| Environmental Impact | Chrome- and metal-free process. acs.org Lower BOD/COD ratio in effluent. acs.org | Concerns over chromium pollution. acs.org |
| Physical Strength & Organoleptic Properties | Reported to be better than chrome-tanned leather. acs.org | Standard industry benchmark. acs.org |
Applications as Reactive Diluents in Coatings
In the coatings industry, particularly for two-pack (2K) polyurethane systems, there is a legislative push to reduce Volatile Organic Compounds (VOCs). chemicalia.com Reactive diluents are compounds of low volatility that are added to coating formulations to reduce viscosity, thereby lowering the need for traditional solvents. google.com Unlike non-reactive solvents, these diluents copolymerize with the primary resins and become a permanent part of the cured film. google.com
Oxazolidines, such as the bis-oxazolidine Incozol LV, are used as effective reactive diluents in high-solids polyurethane coatings for automotive, aerospace, and flooring applications. researchgate.netscribd.com When the oxazolidine ring is exposed to moisture, it hydrolyzes to reveal amino and hydroxyl groups. researchgate.net These newly available active hydrogens can then react with the polyisocyanate component of the polyurethane system. researchgate.net This dual functionality serves two purposes: it acts as a moisture scavenger, preventing unwanted gassing reactions with isocyanates, and it contributes to the polymer network, maintaining or enhancing the final properties of the coating, such as film hardness and chemical resistance. chemicalia.comresearchgate.net The use of certain oxazolidine-based reactive diluents can also significantly extend the potlife of the coating, which is crucial for commercial applications like automotive refinishing. google.com
| Feature | Function/Benefit in Coatings | Source(s) |
| Viscosity Reduction | Lowers formulation viscosity, allowing for higher solids content and reduced VOCs. | google.comresearchgate.net |
| Reactive Nature | Co-reacts with polyisocyanates to become part of the final polymer structure. | google.comresearchgate.net |
| Moisture Scavenging | Prevents defects like pinholing and gassing caused by the reaction of isocyanates with ambient moisture. | chemicalia.comresearchgate.net |
| Potlife Extension | Can increase the working time of the coating formulation before it cures. | google.com |
| Film Properties | Contributes positively to the final cured film's hardness, adhesion, and resistance properties. | google.comresearchgate.net |
H2S and Mercaptan Scavenging in Oil and Gas Applications
Hydrogen sulfide (B99878) (H2S) and mercaptans are corrosive and toxic sulfur compounds commonly found in crude oil and natural gas streams. google.comepo.org "Sweetening" is the process of removing these compounds. acs.org While triazine-based scavengers are common, they have operational drawbacks. acs.org Oxazolidine-based products have emerged as effective oil-soluble alternatives for scavenging H2S and mercaptans. acs.orgacs.org
Originally used for their biocide properties, compounds like 3,3′-methylenebis[5-methyloxazolidine] (MBO) are now widely applied as H2S scavengers. google.comacs.org These compounds react chemically with H2S to neutralize it. acs.org The reaction mechanism involves the hydrolysis of the oxazolidine ring, which can lead to the formation of other reactive species that consume H2S. acs.org Due to their oil solubility, they are particularly useful in hydrocarbon streams and offer an alternative to water-based triazine scavengers. acs.org Patents describe scavenging compositions containing oxazolidine compounds, sometimes combined with other additives, to improve their efficiency in treating hydrocarbon streams like crude oil, fuel, and natural gas. google.comepo.org
| Scavenger Type | Key Characteristics | Application Environment |
| Oxazolidine-Based (e.g., MBO) | Oil-soluble, effective for H2S and mercaptans, may hydrolyze to active forms. acs.orgacs.org | Crude oil, fuel, natural gas, and other hydrocarbon streams. google.comepo.org |
| Hexahydrotriazine-Based | Water-based, common industry standard, known operational drawbacks. acs.orgacs.org | Primarily aqueous or mixed-phase systems. acs.org |
Intermediate in Polymer Synthesis and Material Science
Beyond its direct applications, this compound is a key intermediate in the synthesis of polymers and advanced materials. nih.gov Its bifunctional nature, possessing a hydroxyl group and a latent amino group within the ring, makes it a versatile building block. chemicalia.com
Hydroxyl-terminated oxazolidines serve as valuable synthetic precursors for creating multifunctional oxazolidine molecules. chemicalia.com These can be reacted with compounds like isocyanates or epoxies to produce polymeric species with a high crosslink density. chemicalia.com Such polymers often exhibit desirable physical properties, including enhanced toughness, hardness, and abrasion resistance, making them suitable for demanding material applications. chemicalia.com In the field of rubber composites, serinol-derived oxazolidines have been used as accelerators for sulfur-based cross-linking in diene rubbers, acting as a replacement for more toxic oil-based chemicals. researchgate.net This application in elastomer composites is particularly relevant for products like tire treads with low environmental impact. researchgate.net The role of this compound as an intermediate is foundational to the creation of a wide array of polymers and specialized materials. mdpi.com
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR for Structure Elucidation and Purity Assessment
Proton NMR (¹H NMR) is fundamental in determining the structure of 3-Oxazolidineethanol by identifying the number of different types of protons and their neighboring environments. The integration of peak areas in the ¹H NMR spectrum corresponds to the ratio of protons in different chemical environments, which is crucial for structural confirmation. docbrown.info For instance, the presence of signals corresponding to the oxazolidine (B1195125) ring protons and the ethanol (B145695) side chain protons, with appropriate splitting patterns and integral values, confirms the compound's identity.
Purity assessment is another critical application of ¹H NMR. The presence of sharp signals at expected chemical shifts, with correct splitting and integration, indicates a high degree of purity. researchgate.net Conversely, the appearance of unexpected peaks can signify the presence of impurities, such as residual solvents or by-products from synthesis. researchgate.netlibretexts.org Quantitative NMR (qNMR) can be employed for a more precise determination of purity by comparing the integral of an analyte signal to that of a certified internal standard. acs.org
Interactive Data Table: Representative ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H on -OH | Variable | Singlet (broad) | - | 1H |
| -CH₂- (ring, adjacent to O) | ~4.1 - 4.3 | Triplet | ~5-7 | 2H |
| -CH₂- (ring, adjacent to N) | ~2.8 - 3.0 | Triplet | ~5-7 | 2H |
| N-CH₂- (side chain) | ~2.6 - 2.8 | Triplet | ~5-6 | 2H |
| O-CH₂- (side chain) | ~3.6 - 3.8 | Triplet | ~5-6 | 2H |
| -CH₂- (ring, C2 position) | ~4.5 - 4.7 | Singlet | - | 2H |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, allowing for a complete analysis of the carbon skeleton. libretexts.org The chemical shifts of the carbon signals are indicative of their chemical environment, such as being part of an ether, amine, or alcohol functional group. libretexts.org
Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH₃, CH₂, CH, and quaternary carbons, providing a more detailed structural picture. libretexts.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -CH₂- (ring, adjacent to O) | ~70 - 75 |
| -CH₂- (ring, adjacent to N) | ~50 - 55 |
| N-CH₂- (side chain) | ~58 - 62 |
| O-CH₂- (side chain) | ~60 - 65 |
| -CH₂- (ring, C2 position) | ~85 - 90 |
Note: These are predicted values and can vary based on experimental conditions.
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Studies
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structure of this compound.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. vscht.cz
Identification of Functional Groups
The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A broad band in the region of 3400-3650 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. libretexts.org The C-O stretching vibrations of the ether and alcohol groups typically appear in the 1000-1300 cm⁻¹ region. The C-N stretching vibration of the amine can also be observed. The absence of a carbonyl (C=O) peak around 1700 cm⁻¹ confirms the integrity of the oxazolidine ring. libretexts.org
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Alcohol (-OH) | O-H Stretch | 3400 - 3650 (broad) |
| Alkane (C-H) | C-H Stretch | 2850 - 2960 |
| Ether (C-O-C) | C-O Stretch | 1050 - 1150 |
| Amine (C-N) | C-N Stretch | 1020 - 1250 |
Monitoring Reaction Progress
FT-IR spectroscopy is an effective tool for monitoring the progress of chemical reactions in real-time. mt.comspectroscopyonline.com In the synthesis of this compound, for example, FT-IR can be used to follow the disappearance of the characteristic absorption bands of the reactants and the appearance of the bands corresponding to the product. acs.org This allows for the optimization of reaction conditions and the determination of the reaction endpoint. spectroscopyonline.com For instance, monitoring the disappearance of a carbonyl peak from an aldehyde starting material and the appearance of the alcohol O-H stretch of the product can indicate the progression of the reaction. nih.gov
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of this compound. omicsonline.orgnist.gov It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the compound and any potential impurities. omicsonline.orgetamu.edu
The molecular weight of this compound is 117.15 g/mol . nih.gov In mass spectrometry, a sample is vaporized and bombarded with high-energy electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M+). chemguide.co.uk The peak with the highest mass-to-charge ratio (m/z) in the mass spectrum typically corresponds to this molecular ion, confirming the molecular weight of the compound. savemyexams.com
The energetic molecular ions can further break down into smaller, charged fragments. chemguide.co.uk This fragmentation process is not random; it results in a characteristic pattern of fragment ions that serves as a molecular fingerprint. etamu.edusavemyexams.com Analysis of these fragmentation patterns provides valuable information for structural elucidation. youtube.com For alcohols like this compound, fragmentation often involves the cleavage of the carbon-carbon bond adjacent to the oxygen atom. libretexts.orgmiamioh.edu The loss of small, neutral molecules such as water is also a common fragmentation pathway for alcohols. libretexts.org
A GC-MS analysis of this compound would produce a chromatogram showing peaks for each separated component, with the retention time helping to identify the compound. etamu.edu The mass spectrometer then generates a mass spectrum for each peak, revealing the molecular ion and the specific fragmentation pattern, which can be compared to spectral libraries for definitive identification. savemyexams.comjmaterenvironsci.com
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | nih.gov |
| Molecular Weight | 117.15 g/mol | nih.gov |
| Common Fragment Ions (Hypothetical) | [M-H]⁺, [M-H₂O]⁺, [M-C₂H₄O]⁺ |
GC-MS is a highly effective method for determining the purity of a this compound sample and for identifying any byproducts from its synthesis. omicsonline.orgnist.govinnovatechlabs.com The technique can detect and quantify even trace amounts of impurities. birchbiotech.com In a GC chromatogram, the area under each peak is proportional to the concentration of the corresponding compound. birchbiotech.com By calculating the ratio of the peak area of this compound to the total area of all peaks (excluding the solvent), the purity can be determined as a percentage. birchbiotech.com
The identification of byproducts is achieved by analyzing the mass spectrum of each impurity peak. acs.orgresearchgate.net By comparing these spectra to databases, it is possible to identify the chemical structures of the byproducts. jmaterenvironsci.com This is crucial for quality control, as impurities can affect the compound's reactivity and performance in its applications. For instance, in the synthesis of related oxazolidine compounds, GC-MS has been used to identify unexpected species like hexahydrotriazine. acs.org
Table 2: Application of GC-MS in Purity and Byproduct Analysis
| Analytical Goal | GC-MS Application | Key Information Obtained |
| Purity Assessment | Quantifies the relative amount of this compound in a sample. birchbiotech.com | Percentage purity based on peak area ratios. birchbiotech.com |
| Byproduct Identification | Separates and provides mass spectra for each impurity. acs.org | Chemical structure of byproducts, aiding in synthesis optimization. |
Molecular Weight and Fragmentation Pattern Analysis
Raman Spectroscopy
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the chemical structure and molecular vibrations of this compound. anton-paar.com When a laser interacts with the sample, a small fraction of the light is scattered at different frequencies, a phenomenon known as the Raman effect. anton-paar.com The resulting Raman spectrum is a unique "fingerprint" of the molecule, with peaks corresponding to specific vibrational modes of its functional groups. anton-paar.com
For this compound, key spectral regions would include the C-H stretching vibrations of the alkyl chain, the C-O and C-N stretching of the oxazolidine ring, and the O-H stretching of the ethanol group. irdg.org The "fingerprint" region, typically below 1500 cm⁻¹, contains complex vibrations of the molecular skeleton and is particularly useful for identification. anton-paar.com Raman spectroscopy can also be used to study conformational changes in molecules. mdpi.com While specific Raman spectra for this compound are noted to exist, detailed analysis is not available in the search results. nih.govnih.gov
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal properties of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ipc.org This technique is used to determine the thermal stability and decomposition profile of this compound. mdpi.com The TGA thermogram plots mass loss versus temperature, revealing the temperatures at which the compound begins to decompose. researchgate.net A stable compound will show no significant mass loss until a high temperature is reached. smithpaints.comincorez.com For some organic materials, the decomposition can occur in multiple steps, which would be indicated by distinct mass loss events on the TGA curve. researchgate.net The conditions under which the analysis is performed, such as the heating rate and atmosphere (e.g., nitrogen or air), can influence the decomposition temperature. ipc.org
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.net This technique is invaluable for studying phase transitions and the curing behavior of this compound, particularly when it is used as a component in polymer systems. researchgate.netnih.govuni-muenchen.de
DSC can detect events such as melting, crystallization, and glass transitions. tainstruments.com When used in polymer formulations, this compound can influence the curing process. A DSC scan of a curing system will show an exothermic peak, representing the heat released during the crosslinking reaction. sci-hub.boxmdpi.com The shape and temperature of this exotherm provide information about the curing kinetics, including the onset temperature of the reaction and the temperature at which the maximum curing rate occurs. sci-hub.boxrsc.org By analyzing the heat of reaction, the degree of cure can be determined. researchgate.net The glass transition temperature (Tg) of the cured polymer, a key indicator of its final properties, can also be measured by DSC. researchgate.net
Thermal Stability and Decomposition Characteristics
Chromatographic Methods (e.g., HPLC, GC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in the analytical characterization of this compound. These methods are indispensable for separating the compound from complex mixtures, quantifying its concentration, and assessing its purity by identifying and measuring any present impurities.
Separation and Quantification of this compound and its Derivatives
The separation and subsequent quantification of this compound and its related derivatives are routinely achieved using HPLC and GC. The choice of method often depends on the volatility and thermal stability of the analyte and the matrix in which it is present.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for non-volatile or thermally sensitive compounds. A reverse-phase (RP) HPLC method has been demonstrated for the analysis of this compound. sielc.com In this approach, separation is achieved on a specialized reverse-phase column with low silanol (B1196071) activity, which minimizes unwanted interactions and improves peak shape. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acid such as phosphoric acid or formic acid added to control the pH and improve separation. sielc.com For applications requiring compatibility with mass spectrometry (MS), formic acid is the preferred modifier. sielc.com
The conditions for a typical HPLC analysis can be summarized as follows:
Table 1: HPLC Method for this compound Separation
| Parameter | Condition | Source |
|---|---|---|
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |
| Detection | UV, Mass-Spec (MS) | sielc.com |
| Application | Analytical separation, quantification, impurity isolation | sielc.com |
HPLC is also crucial for the separation of derivatives of this compound, such as in complex synthesis mixtures. For instance, following a reaction involving this compound to produce stereoisomeric products, an HPLC cascade can be employed for their separation and isolation. google.com In one such process, the diastereomeric pairs were separated on an Inertsil ODS-3 column using a gradient elution, where the concentration of acetonitrile in water containing 0.1% formic acid was increased over the course of the analysis. google.com Quantification is achieved by creating a calibration curve from the analysis of standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. nih.govnih.gov
Gas Chromatography (GC) is another powerful technique, particularly suited for volatile compounds. While detailed public-domain methods are less common, the use of GC and GC-MS for the analysis of this compound has been noted. epo.orgnih.gov This method would involve vaporizing the sample and passing it through a capillary column where separation occurs based on the compound's boiling point and interaction with the stationary phase. fmach.it The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), allowing for both quantification and structural identification. sgs.comoiv.int
Purity and Impurity Profiling
Impurity profiling is a critical aspect of quality control in the chemical and pharmaceutical industries, aimed at identifying and quantifying all potential impurities in a substance. chromatographyonline.comijbpas.com Both HPLC and GC are primary tools for establishing a comprehensive impurity profile of this compound.
The development of a chromatographic impurity profile allows for the detection and separation of all identified and unidentified impurities. chromatographyonline.com HPLC methods, like the one described previously, can be scaled up for preparative separation, which enables the isolation of impurities for further structural elucidation. sielc.com The high sensitivity of modern HPLC systems allows for the detection of impurities at very low levels. torontech.combiomedres.us
GC is particularly effective for identifying volatile and semi-volatile impurities, which may include residual solvents from the manufacturing process or volatile by-products. biomedres.usbibliotekanauki.pl The International Council for Harmonisation (ICH) provides guidelines on the limits for residual solvents in active pharmaceutical ingredients, which are categorized based on their toxicity. bibliotekanauki.plresearchgate.net A GC analysis, often using headspace injection (GC-HS) for volatile impurities, can determine if these solvents are present and whether they fall within acceptable limits. bibliotekanauki.pl For example, a GC method can be developed to detect common synthesis solvents like methanol, acetonitrile, or toluene (B28343). bibliotekanauki.plgcms.cz The use of a mass spectrometer as a detector (GC-MS) provides definitive identification of the impurities by comparing their mass spectra to spectral libraries. researchgate.netshimadzu.com
A representative data table for a hypothetical impurity profile of a this compound batch using GC might include the following:
Table 2: Example Gas Chromatography Impurity Profile for this compound
| Potential Impurity | Class (ICH) | Retention Time (min) | Limit (ppm) | Status |
|---|---|---|---|---|
| Methanol | 2 | 3.5 | 3000 | < LOD |
| Acetonitrile | 2 | 4.2 | 410 | < LOD |
| Toluene | 2 | 8.9 | 890 | < LOD |
| Unidentified Peak 1 | N/A | 9.5 | N/A | 55 ppm |
| Unidentified Peak 2 | N/A | 11.2 | N/A | 20 ppm |
LOD: Limit of Detection. Data is hypothetical and for illustrative purposes.
This systematic approach ensures the quality and consistency of the final product by controlling the levels of any substance other than the chemical entity defined as the new drug substance. chromatographyonline.com
Computational Chemistry and Theoretical Studies
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For the oxazolidine (B1195125) class of compounds, these methods are crucial for understanding their three-dimensional structure and how they interact with biological targets.
The five-membered oxazolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. Computational methods, combined with experimental data from techniques like NMR spectroscopy, are used to predict the most stable conformations. researchgate.netrsc.org For instance, theoretical studies on oxazolidine derivatives of β-adrenoreceptor antagonists like metoprolol (B1676517) and atenolol (B1665814) have shown that the formation of the oxazolidine ring does not significantly alter the preferred conformation of the original drug's β-amino alcohol side chain. researchgate.netrsc.org This is significant as it suggests that creating an oxazolidine derivative, perhaps as a more lipophilic prodrug, can be done without disrupting the key structural features required for biological activity. researchgate.netrsc.org
A reinvestigation of the simpler 2-oxazoline structure highlighted the challenges and capabilities of computational methods. compchemhighlights.org While methods like HF, M06-2X, B3LYP, and even the high-level CCSD(T) incorrectly predicted a planar structure, the MP2 method successfully predicted a non-planar, puckered ground state, which was in good agreement with experimental microwave spectroscopy data. compchemhighlights.orgacs.org The experimental barrier to ring planarity was found to be very low, at 49 ± 8 J/mol. compchemhighlights.orgacs.org This demonstrates the sensitivity of computational predictions to the chosen methodology and the importance of benchmarking against experimental results when possible.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug) when bound to a second (a receptor, such as a protein or nucleic acid) to form a stable complex. qut.edu.au This method is fundamental in drug discovery and has been extensively applied to oxazolidinone derivatives, a major class of antibiotics that includes the drug linezolid (B1675486). nih.govrsc.org
Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. qut.edu.auresearchgate.net Docking studies have been instrumental in understanding how these drugs fit into their binding site on the 23S rRNA. nih.gov For example, a docking model of a potent oxazolidinone derivative (12a) suggested that its increased potency compared to linezolid was due to additional hydrogen bond interactions with the rRNA target. nih.gov These studies allow researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govrsc.org
In other applications, docking studies have been used to:
Investigate the binding of oxazolidinone derivatives to the enzyme LpxC, a target for developing new antibiotics against Gram-negative bacteria. rsc.org
Model the interaction of oxazolidine-based herbicide safeners with their target enzyme, acetolactate synthase, revealing a competitive binding mechanism with the herbicide. acs.org
Predict the orientation of oxazolidine derivatives within the cavity of cyclodextrins, which are used to improve drug solubility. scielo.brnih.gov
These examples show how docking studies can rationalize observed biological activity and guide the design of new, more effective molecules based on the oxazolidine scaffold.
Prediction of Molecular Conformations and Interactions
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and energy of molecules. These ab initio or density functional theory (DFT) methods are used to predict a wide range of molecular properties.
Quantum chemical calculations can determine the distribution of electrons within a molecule, which is fundamental to its chemical reactivity. Key properties that can be calculated include:
Bond Orders and Lengths: Calculations on 2-oxazolines have shown that the N=C and C–O bonds within the ring have bond orders of approximately 1.97 and 1.10, respectively. nih.gov This indicates significant π-electron delocalization, where the N=C bond is weaker than a true double bond and the C–O bond is stronger than a true single bond. nih.gov
Atomic Charges: The same study found that the nitrogen and oxygen atoms in the 2-oxazoline ring have similar partial negative charges, which influences how the molecule interacts with other polar molecules or ions. nih.gov
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap indicates the chemical stability of a molecule. In some QSAR studies of oxazolidinone antibacterials, the LUMO energy has been identified as a key descriptor, suggesting that the molecule's ability to accept electrons is important for its biological activity. nih.gov
These calculations provide a fundamental understanding of the electronic nature of the oxazolidine ring system, which is directly applicable to 3-Oxazolidineethanol.
Quantum chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction, including the identification of short-lived intermediates and high-energy transition states. This provides a step-by-step understanding of how reactants are converted into products.
For instance, DFT calculations have been used to elucidate the mechanism of oxazolidine formation. One study on chiral oxazolidines suggested that the cyclization to form the ring and the elimination of an O-H bond occur through a concerted mechanism. rsc.org Another computational study investigated the formation of oxazolidinones from the reaction of CO2 with aziridines, detailing a four-step process involving adsorption of the reactants, ring-opening, CO2 insertion, and final ring-closure to form the oxazolidinone product. researchgate.net
Furthermore, the mechanism of oxazolidine ring-opening, a key reaction for its use as a latent curing agent in polyurethanes, has been studied computationally. Calculations of the energy difference between the closed-ring and open-ring forms can predict the stability and reactivity of different oxazolidine derivatives. researchgate.net
Electronic Structure and Reactivity Predictions
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis
SAR and QSAR studies are cornerstones of medicinal chemistry and agrochemistry, aiming to correlate the chemical structure of a series of compounds with their biological activity.
SAR is often a qualitative analysis, identifying which parts of a molecule are essential for its function. For example, SAR studies on oxazolidinone antibacterials revealed that hydrogen bond donor groups in certain positions are crucial for superior antibacterial activity. nih.gov
QSAR takes this a step further by creating mathematical models that quantitatively relate structural properties (descriptors) to activity. These models can then be used to predict the activity of new, unsynthesized compounds. For oxazolidinone derivatives, numerous QSAR studies have been performed. nih.govresearchgate.net A common approach is the Comparative Molecular Field Analysis (CoMFA), which correlates the steric and electrostatic fields around a molecule with its biological activity. researchgate.net
Key findings from QSAR studies on oxazolidinone derivatives include:
A strong dependence of antibacterial activity on electronic factors (like LUMO energy), spatial factors (like molecular density), and thermodynamic factors (like heat of formation). nih.gov
The importance of lipophilicity (expressed as ClogP or log P) for antibacterial efficacy. nih.govmdpi.com
The development of predictive 3D-QSAR models with high correlation coefficients (r² values up to 0.98), indicating their reliability for predicting the activity of new compounds. nih.gov
The table below summarizes parameters from a representative 3D-QSAR study on oxazolidinone antibacterial agents.
| QSAR Method | Statistical Parameter | Value | Significance |
| CoMFA | Cross-validated r² (q²) | 0.653 | Indicates good predictive ability of the model. nih.gov |
| CoMFA | Conventional r² | 0.984 | Shows a strong correlation between the predicted and observed activities for the training set. nih.gov |
| CoMFA | Descriptors Used | Steric Fields, Electrostatic Fields, ClogP | Highlights the importance of molecular shape, charge distribution, and lipophilicity for activity. nih.gov |
These studies demonstrate how computational analysis can distill complex structure-activity data into predictive models, accelerating the discovery of new therapeutic agents and other functional chemicals based on the oxazolidine scaffold.
Correlations between Molecular Structure and Observed Properties
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in establishing correlations between the molecular structure of this compound derivatives and their observed biological activities or physical properties. By analyzing various molecular descriptors, researchers can build mathematical models that predict the activity of novel compounds.
Theoretical studies have indicated that the formation of the oxazolidine ring does not significantly alter the preferred conformation of the original β-amino alcohol moiety. researchgate.net This conformational similarity is a key factor in the consideration of oxazolidine derivatives as potential prodrugs, as they can maintain the necessary three-dimensional structure for biological interaction while offering modified properties such as increased lipophilicity. researchgate.net
In the field of agricultural chemistry, 3D-QSAR studies, specifically using the Comparative Molecular Field Analysis (CoMFA) method, have been applied to N-dichloroacetyl oxazolidine derivatives, which act as herbicide safeners. These studies aim to understand the structural features that influence their protective activity. The CoMFA model developed for this class of compounds revealed that steric and electrostatic fields, along with hydrogen bonding interactions, are critical determinants of their safener potency. The model demonstrated a strong predictive capability, suggesting that the safety of the herbicide is driven by a synergistic combination of these molecular interactions.
A QSAR study on a series of dichloroacetyl oxazolidine compounds identified several key molecular properties that correlate with their activity as herbicide safeners. scientific.net The analysis indicated that the octanol-water partition coefficient (logP) and the dipole moment are the most significant factors. scientific.net Other descriptors, including approximate variable surface area, hydration energy, refractivity, and polarizability, were found to play a secondary, yet important, role. scientific.net The resulting QSAR equation serves as a predictive tool for the activity of new compounds in this family. scientific.net
For oxazolidinone derivatives with therapeutic potential, such as those with antibacterial or antiviral activity, QSAR models have also been successfully developed. For a series of N-aryl-oxazolidinone-5-carboxamide derivatives targeting HIV-1 protease, a statistically significant 2D-QSAR model was established. tandfonline.com This model highlighted the importance of specific structural counts and indices, such as the count of secondary amine groups and the electrotopological state indices for certain oxygen atoms, in determining the inhibitory activity (pKi50). tandfonline.com Another model for the same series of compounds pointed to the significance of the average negative potential and the highest occupied molecular orbital (HOMO) energy in predicting activity. tandfonline.com
Furthermore, investigations into the stability of the oxazolidine ring have revealed important structure-activity relationships. For instance, substituents at the 2-position of the oxazolidine ring influence its hydrolytic stability. Derivatives with a methyl or a proton at this position are more stable against hydrolysis compared to those with a phenyl substituent. researchgate.net Conversely, substituents at the 3-position also affect stability, with phenyl-substituted derivatives being less stable than their methyl-substituted counterparts. researchgate.net These fundamental relationships are crucial when considering oxazolidine derivatives for applications that require specific stability profiles. researchgate.net
The table below summarizes key molecular descriptors and their influence on the properties of various oxazolidine derivatives, as determined by computational studies.
| Derivative Class | Studied Property | Key Molecular Descriptors | Influence on Property/Activity |
| N-dichloroacetyl oxazolidines | Herbicide safener activity | Steric Fields, Electrostatic Fields, Hydrogen Bonding | A synergistic combination of these factors drives safener potency. |
| Dichloroacetyl oxazolidines | Herbicide safener activity | logP, Dipole Moment | Primary factors influencing the activity. scientific.net |
| Dichloroacetyl oxazolidines | Herbicide safener activity | Variable Surface Area, Hydration Energy, Refractivity, Polarizability | Secondary factors contributing to the overall activity. scientific.net |
| N-aryl-oxazolidinone-5-carboxamides | Anti-HIV-1 Protease Activity | Average Negative Potential, HOMO Energy | Significant predictors of inhibitory potency. tandfonline.com |
| General Oxazolidine Derivatives | Hydrolytic Stability | Substituent at C2 (Methyl/Proton vs. Phenyl) | Methyl/Proton substitution increases stability. researchgate.net |
| General Oxazolidine Derivatives | Hydrolytic Stability | Substituent at N3 (Methyl vs. Phenyl) | Methyl substitution increases stability. researchgate.net |
Design of New this compound Derivatives
The insights gained from computational studies, particularly QSAR models, provide a robust framework for the rational design of new this compound derivatives with enhanced or specific properties. By understanding which molecular features are crucial for a desired outcome, chemists can strategically modify the parent structure to create novel compounds.
The development of predictive QSAR models is explicitly aimed at guiding the design of new molecules. For example, the CoMFA model for N-dichloroacetyl oxazolidine herbicide safeners is considered a valuable tool for designing novel derivatives with potentially higher biological activity before undertaking their actual synthesis. The contour maps generated from such 3D-QSAR studies can visually guide chemists on where to add or remove steric bulk or modify electrostatic properties to improve activity.
Similarly, the QSAR equation derived for dichloroacetyl oxazolidine safeners can be used to forecast the activity of yet-to-be-synthesized compounds, thereby leading the design process for more effective herbicide safeners. scientific.net This predictive capability allows for the prioritization of synthetic targets, saving time and resources.
In the context of drug discovery, the QSAR models for anti-HIV N-aryl-oxazolidinone-5-carboxamides offer a clear path for designing new inhibitors. The models indicate that modifications affecting the electronic properties, such as the HOMO energy and electrostatic potential, could lead to more potent compounds. tandfonline.com The pharmacophore models derived from these studies further refine the design process by defining the essential 3D arrangement of chemical features required for binding to the biological target. tandfonline.com
Computational methods like Density Functional Theory (DFT) have also been used to support the rationalization of synthetic outcomes. For instance, DFT calculations have been employed to understand the regioselectivity in the synthesis of oxazolidine derivatives from serinol. acs.orgacs.org By calculating the energies of different reaction pathways, researchers can predict and explain why a particular isomer is preferentially formed. acs.org This understanding is crucial for designing synthetic routes that yield the desired derivative.
The design of oxazolidine derivatives as prodrugs is another area informed by theoretical studies. The finding that the oxazolidine ring can act as a semi-rigid analogue without drastically altering the conformation of the parent β-amino alcohol is a key design principle. researchgate.net This allows for the modification of physicochemical properties, such as lipophilicity for improved drug delivery, while preserving the essential geometry for biological recognition. researchgate.net
The following table outlines design strategies for new this compound derivatives based on computational findings.
| Design Goal | Computational Approach | Guiding Principle | Example Application |
| Increase Herbicide Safener Activity | 3D-QSAR (CoMFA) | Modify substituents to optimize steric and electrostatic interactions with the target. | Design of new N-dichloroacetyl oxazolidine derivatives. |
| Enhance Anti-HIV Activity | 2D-QSAR, Pharmacophore Modeling | Introduce functional groups that modulate key electronic descriptors and fit the pharmacophore model. tandfonline.com | Rational design of novel N-aryl-oxazolidinone-5-carboxamide inhibitors. tandfonline.com |
| Control Synthetic Regioselectivity | Density Functional Theory (DFT) | Analyze reaction pathways to favor the formation of the desired isomer. acs.orgacs.org | Selective synthesis of specific oxazolidine derivatives from multifunctional amino alcohols. acs.orgacs.org |
| Improve Drug Delivery | Conformational Analysis | Utilize the oxazolidine ring as a lipophilic promoiety that maintains the bioactive conformation. researchgate.net | Development of oxazolidine prodrugs for β-adrenoreceptor antagonists. researchgate.net |
Patent Landscape and Commercial Research Applications
Analysis of Patent Filings Related to 3-Oxazolidineethanol
An analysis of the patent landscape reveals that while patents may not always name "this compound" directly in the title, they frequently appear within the body of patents for related compounds and applications, particularly for oxazolidinone derivatives and polyurethane systems. Oxazolidinones, a class of compounds to which this compound is related, are significant in medicinal chemistry, especially as antibiotics. nih.govmdpi.com
Patents often focus on novel oxazolidinone derivatives for various therapeutic areas. For instance, extensive patenting activity exists for substituted oxazolidinones used as antimicrobials and in the field of blood coagulation. unifiedpatents.comdrugpatentwatch.comdrugpatentwatch.com Major pharmaceutical companies have filed numerous patents for oxazolidinone compounds and their applications. unifiedpatents.comunifiedpatents.com These patents cover the compounds themselves, their synthesis processes, and their use in treating diseases. drugpatentwatch.comdrugpatentwatch.com
In the field of materials science, patents disclose the use of oxazolidine (B1195125) derivatives, including those structurally similar to this compound, in coatings and primers. For example, patents describe one-component glass primers that include an oxazolidine ring to improve performance. patsnap.com The compound is also mentioned in patents for novel phenolic resins and blocked isocyanates used in various industrial fields. google.comepo.org
The following table provides a snapshot of patenting activity in the broader oxazolidine chemical space, which provides context for the applications of intermediates like this compound.
| Patent / Application No. | Title | Assignee(s) | General Application Area |
| US-7157456-B2 | Substituted oxazolidinones and their use in the field of blood coagulation | Bayer Intellectual Property GmbH | Pharmaceuticals (Blood Coagulation) unifiedpatents.comdrugpatentwatch.comdrugpatentwatch.com |
| US-20080090815A1 | Substituted oxazolidinones and their use in the field of blood coagulation | BAYER INTELLECTUAL PROPERTY GMBH | Pharmaceuticals (Biocides, Nervous Disorders) patsnap.com |
| US20050075506A1 | Process for preparing florfenicol | THE PROCTER & GAMBLE COMPANY | Pharmaceuticals (Antibiotic Synthesis Intermediate) patsnap.com |
| US-20080268261A1 | One component glass primer including oxazoladine | DOW GLOBAL TECH LLC | Industrial Coatings (Primers) patsnap.com |
| US-20100256355-A1 | Oxazolidinone Derivative Having 7-Membered Ring Fused Thereto | Bayer Intellectual Property GMBH | Pharmaceuticals (Antimicrobials) unifiedpatents.com |
Emerging Industrial Applications and Market Trends
This compound serves as a key intermediate and functional additive in several industrial sectors. nih.gov Its primary applications are driven by its chemical properties, which allow it to act as a moisture scavenger and a reactive diluent, particularly in polyurethane (PU) systems. scribd.com
Key Industrial Uses:
Coatings and Sealants: The compound is used as a component in low Volatile Organic Compound (VOC) polyurethane and polyaspartic coatings and adhesives/sealants. industrialchemicals.gov.au In two-part (2-K) polyurethane systems, oxazolidines function as moisture scavengers, preventing the unwanted reaction of isocyanates with water, which can form carbon dioxide gas and cause defects in the final film. scribd.com This is crucial for applications like floor, wall, automotive, and aerospace coatings. scribd.com
Chemical Intermediate: It is used as an intermediate in the synthesis of other chemical products. nih.gov The U.S. Environmental Protection Agency (EPA) Chemical Data Reporting (CDR) program lists its primary function as an "Intermediate." nih.gov
Market Trends:
The market for fermentation chemicals, a broad category that includes alcohols and other chemical building blocks, is projected to grow, driven by demand from the pharmaceutical, personal care, and food and beverage industries. straitsresearch.com Within the industrial coatings sector, a significant trend is the shift from traditional solvent-borne systems to technologies with lower environmental impact, such as high-solids and water-based coatings. The use of reactive diluents and moisture scavengers like this compound is aligned with this trend, as they enable the formulation of high-performance, low-VOC coatings. scribd.com The demand for industrial enzymes, which are used in similar end-use industries, is also growing, indicating a broader market shift towards bio-based and sustainable manufacturing processes. straitsresearch.com
Intellectual Property and Innovation in Oxazolidine Chemistry
Intellectual property (IP), particularly patents, is a critical driver of commercial value and innovation in the chemical industry. stratagemipm.co.ukacs.org For oxazolidine chemistry, which spans pharmaceuticals to advanced materials, a robust IP strategy is essential for protecting novel compounds, formulations, and manufacturing processes. nih.govstratagemipm.co.uk
Innovation in this field is characterized by the development of new oxazolidinone derivatives with specific biological activities or improved material properties. nih.govmdpi.com In the pharmaceutical sector, the discovery of a new active ingredient, such as an oxazolidinone antibiotic, involves significant investment in research and development. scienceindustries.ch Patent protection allows companies to gain exclusivity for a period, which is crucial for recouping these investments. scienceindustries.ch
Patenting strategies in chemistry are often complex and geographically tailored. stratagemipm.co.uk Companies may file for different types of patents to protect an innovation:
Primary Patents: These typically cover the core active ingredient or a new chemical entity.
Secondary Patents: These are filed later and may cover new formulations, methods of use, or specific derivatives of the original compound. This strategy can extend the effective commercial protection of a successful product.
The patent system incentivizes the disclosure of inventions in exchange for a limited monopoly, which in turn fuels further innovation by allowing other researchers to build upon the disclosed knowledge. acs.org The American Chemical Society's Committee on Patents and Related Matters emphasizes the role of IP in empowering the chemistry enterprise by encouraging invention and commercialization. acs.org
Pre-Manufacture Notices (PMN) and Regulatory Information
In the United States, the commercialization of new chemical substances is regulated by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA). epa.govlawbc.com Any company intending to manufacture or import a chemical not listed on the TSCA Chemical Substance Inventory must first submit a Pre-Manufacture Notice (PMN) to the EPA at least 90 days before commencing the activity. epa.gov
The PMN submission must contain comprehensive information to allow the EPA to assess the potential risk of the new substance to human health and the environment. epa.gov
Information Required in a PMN Submission: A PMN must include all reasonably ascertainable information on the following aspects:
Chemical identity, structure, and formula epa.govepa.gov
Production volume, process diagrams, and descriptions epa.govepa.gov
Byproducts and impurities epa.gov
Environmental release and disposal practices epa.govepa.gov
Human exposure data epa.govepa.gov
All existing data on health and environmental effects epa.gov
The EPA reviews the PMN within the 90-day period and makes a risk determination. epa.gov If the EPA does not take action to prohibit or limit the manufacturing, the submitter can proceed. After the first commercial manufacture or import, the company must submit a Notice of Commencement (NOC) to the EPA. epa.gov Upon receipt of the NOC, the EPA adds the chemical to the TSCA Inventory, and it becomes an "existing" chemical. epa.gov
This compound is listed on the TSCA Inventory with the status "ACTIVE," indicating that it is currently in commerce in the United States. nih.gov This status is a result of the PMN and NOC process having been completed for this substance. The EPA maintains public dockets and periodically publishes receipt and status information for new chemical submissions. regulations.govfederalregister.govfederalregister.gov
Future Directions and Advanced Research Frontiers
Development of Novel Synthetic Pathways with Enhanced Sustainability
The future of 3-Oxazolidineethanol synthesis lies in the development of environmentally benign and efficient methodologies. Current research has already demonstrated the feasibility of producing oxazolidine (B1195125) derivatives under mild, catalyst-free conditions. acs.org A key area of future work will be to expand upon these "green" chemistry principles.
One promising direction is the use of mechanochemical methods, such as grinding techniques, which can promote reactions in the absence of bulk solvents, thus reducing waste. researchgate.net Research into solvent-free, one-pot syntheses, which combine multiple reaction steps into a single procedure, will also be crucial. acs.orgacs.orgresearchgate.net Such methods not only improve efficiency but also minimize energy consumption and the use of hazardous substances. acs.org A systematic investigation into the one-pot synthesis of 2-Ethyl-3-oxazolidineethanol from propanal and diethanolamine (B148213) has already shown high yields under mild, catalyst-free conditions, indicating significant potential for industrial application. acs.org
Further research will likely focus on:
Alternative Energy Sources: Exploring microwave or ultrasonic irradiation to accelerate reaction rates and improve energy efficiency.
Bio-based Feedstocks: Investigating the synthesis of this compound precursors from renewable resources to reduce reliance on petrochemicals. researchgate.net
Catalyst Innovation: Developing recyclable, non-toxic catalysts to replace traditional ones, further enhancing the sustainability of the process. researchgate.net
The table below summarizes emerging sustainable synthesis strategies for oxazolidines.
Table 1: Sustainable Synthetic Approaches for Oxazolidine Compounds
| Synthesis Strategy | Description | Key Advantages |
|---|---|---|
| Mechanochemistry | Utilizes mechanical force (e.g., grinding, ball-milling) to induce chemical reactions. researchgate.net | Reduces or eliminates the need for solvents, lowers energy consumption. researchgate.net |
| Catalyst-Free Synthesis | Reactions proceed under mild conditions without the addition of a catalyst. acs.org | Simplifies purification, avoids catalyst toxicity and cost, environmentally friendly. acs.org |
| One-Pot Procedures | Multiple reaction steps are carried out in a single reactor. acs.orgacs.org | Increases efficiency, saves time and resources, reduces waste. acs.org |
| Solvent-Free Conditions | Reactions are conducted in the absence of any solvent. acs.orgresearchgate.net | Minimizes volatile organic compound (VOC) emissions, simplifies product isolation. acs.orgresearchgate.net |
Exploration of Advanced Material Science Applications
The unique structure of this compound, particularly its ability to undergo ring-opening hydrolysis, makes it a compelling building block for advanced materials. While oxazolidines are established as latent curing agents and moisture scavengers in polyurethane systems, future research is set to explore more sophisticated applications. chemicalia.com
A significant frontier is the development of "smart" polymers and coatings. By incorporating this compound derivatives into polymer backbones, materials could be designed with tunable degradation rates or stimulus-responsive properties. For instance, its use as a precursor for polyester (B1180765) polyols could lead to novel biodegradable polymers with applications in the biomedical field. researchgate.net
Another area of interest is in high-performance composites. The use of serinol-derived oxazolidines as accelerators in rubber compounds for silica-based tyre treads has been shown to yield composites with low energy dissipation, paving the way for more fuel-efficient and environmentally friendly tyres. acs.orgresearchgate.net Future work could focus on creating derivatives of this compound that act as coupling agents to improve the interface between organic polymers and inorganic fillers like silica, leading to materials with enhanced mechanical strength and durability. acs.org
Potential advanced material applications are outlined below.
Table 2: Potential Advanced Material Applications for this compound Derivatives
| Application Area | Research Focus | Potential Impact |
|---|---|---|
| Smart Coatings | Development of coatings with controlled-release or self-healing capabilities based on the hydrolysis of the oxazolidine ring. | Extended material lifespan, reduced maintenance costs. |
| Biomedical Polymers | Synthesis of biodegradable polyesters and polyurethanes for drug delivery systems and tissue engineering scaffolds. researchgate.net | Innovative solutions for patient care and treatment. researchgate.net |
| High-Performance Composites | Use as cross-linking agents or accelerators in rubber and elastomer composites. acs.orgresearchgate.net | Creation of materials with superior strength, durability, and lower environmental impact. researchgate.net |
| Adhesive Formulations | Design of advanced adhesives with tunable curing times and improved bond strength for specialized applications. justia.com | Enhanced performance in electronics, automotive, and aerospace industries. |
Integration with High-Throughput Screening and Combinatorial Chemistry
To accelerate the discovery of new applications for this compound, future research will increasingly rely on high-throughput screening (HTS) and combinatorial chemistry. researchgate.net These methodologies allow for the rapid synthesis and evaluation of large libraries of related compounds, drastically reducing the time required to identify candidates with desired properties.
Combinatorial approaches can be used to generate a diverse array of this compound derivatives by systematically varying the substituents on the oxazolidine ring. These libraries of novel molecules can then be subjected to HTS to assess their performance in various applications, such as their efficacy as curing agents, their interaction with biological systems, or their properties as material building blocks. researchgate.net For example, the ToxCast program utilizes HTS methods to efficiently prioritize chemicals based on their potential toxicity, a strategy that could be applied to newly synthesized oxazolidine derivatives. habitablefuture.org
This integrated approach will enable researchers to:
Rapidly map structure-activity relationships.
Optimize compound performance for specific applications.
Discover entirely new uses for oxazolidine-based molecules.
The synergy between combinatorial synthesis and HTS is expected to be a powerful engine for innovation in the field. researchgate.net
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
While conventional spectroscopic methods like NMR, FT-IR, and mass spectrometry are well-established for the structural characterization of this compound and its reaction products, the future lies in applying more advanced techniques for real-time analysis. acs.orgresearchgate.net Understanding the dynamics of the synthesis and hydrolysis reactions is critical for process optimization and for elucidating the function of these molecules in complex systems.
Advanced in-situ spectroscopic techniques, such as time-resolved IR or Raman spectroscopy, could allow researchers to monitor reaction progress in real-time. This would provide invaluable data on reaction kinetics, the formation of transient intermediates, and the influence of various parameters on the reaction pathway. justia.com
Furthermore, advanced imaging techniques offer a window into the microscopic and macroscopic effects of these compounds in materials. For instance, techniques like cryo-scanning electron microscopy (cryo-SEM) could be used to visualize the micro-structural changes in a polymer matrix as the oxazolidine ring hydrolyzes and cross-linking occurs. researchgate.net Real-time imaging could also be employed to observe how cells interact with biomedical materials derived from this compound. chemwatch.net
Deepening Understanding of Reaction Mechanisms via Advanced Computational Tools
Advanced computational chemistry is becoming an indispensable tool for gaining deeper, molecule-level insights into chemical processes. For this compound, these tools can be used to model reaction mechanisms, predict properties, and guide experimental design.
Quantum mechanics (QM) calculations can be employed to elucidate the electronic structure of reactants, transition states, and products, providing a detailed picture of reaction pathways. researchgate.net Such calculations have already been applied to understand the selectivity in the synthesis of oxazolidine derivatives. researchgate.net Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of these molecules over time, which is particularly useful for understanding their role in complex environments like polymer matrices or biological systems. researchgate.net MD simulations can model processes like hydrate (B1144303) inhibition, providing insights that are difficult to obtain experimentally. researchgate.net
Furthermore, statistical modeling techniques like Response Surface Methodology (RSM) have proven effective in optimizing the synthesis of 2-Ethyl-3-oxazolidineethanol. acs.org RSM allows for the efficient exploration of the effects of multiple reaction variables (e.g., temperature, reactant ratios) to identify the conditions that maximize product yield. acs.orgacs.org The integration of these computational approaches will continue to accelerate the rational design of new synthetic routes and materials based on this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Oxazolidineethanol derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound derivatives often involves cyclization reactions using amino alcohols and carbonyl-containing reagents. For example, alkyl haloformates (e.g., methyl chloroformate) can replace toxic phosgene analogs in carbonylation reactions, as demonstrated in oxazolidinone synthesis . Optimization includes:
- Catalyst selection : Trialkylamines (e.g., triethylamine) improve reaction efficiency by scavenging acids.
- Solvent choice : Polar aprotic solvents like DMF enhance solubility and reaction rates.
- Purification : Column chromatography or recrystallization ensures purity. Yield optimization may require temperature control (e.g., 0–25°C) and stoichiometric balancing of reagents.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound derivatives?
- Methodological Answer :
- X-ray crystallography : Provides unambiguous structural confirmation, as shown for fluorinated oxazolidinone derivatives (e.g., C18H14F13NO2) .
- NMR spectroscopy : H and C NMR are critical for identifying functional groups and stereochemistry.
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Comparative analysis : Cross-referencing data from multiple techniques reduces interpretation errors.
Advanced Research Questions
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., boiling point, stability) of this compound derivatives across different studies?
- Methodological Answer : Discrepancies often arise from variations in sample purity, measurement techniques, or environmental conditions. Strategies include:
- Standardized protocols : Use IUPAC-recommended methods for measuring properties like boiling point (e.g., distillation under controlled pressure) .
- Stability studies : Test derivatives under varying pH, temperature, and humidity using accelerated degradation experiments. For example, steam pressure data (0.08 Pa at 25°C) can inform storage conditions .
- Inter-laboratory validation : Collaborate to replicate results and identify systematic errors .
Q. What experimental strategies are recommended for analyzing the stereochemical outcomes of reactions involving this compound-based chiral auxiliaries?
- Methodological Answer :
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
- Circular dichroism (CD) : Correlate optical activity with absolute configuration.
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as applied to fluorinated oxazolidinones in asymmetric synthesis .
- Computational modeling : Density Functional Theory (DFT) calculations predict preferential transition states for stereoselective reactions.
Q. What methodological considerations are critical when developing HPLC-MS protocols for quantifying trace impurities in this compound derivatives?
- Methodological Answer :
- Internal standards : Isotopically labeled analogs (e.g., AOZ-d4, AMOZ-d5) improve accuracy by correcting matrix effects .
- Column selection : C18 reverse-phase columns achieve optimal separation of polar impurities.
- Ionization parameters : Electrospray ionization (ESI) in positive mode enhances detection of protonated molecules.
- Validation : Include spike-recovery experiments and limit of detection (LOD) assessments per ICH guidelines.
Data Contradiction and Reproducibility
Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
- Detailed documentation : Report exact stoichiometry, solvent grades, and equipment specifications (e.g., NMR spectrometer frequency) .
- Batch consistency : Use high-purity starting materials (≥98%) and validate via certificates of analysis.
- Statistical replication : Perform triplicate experiments with error margins (e.g., ±5% yield variance).
Safety and Regulatory Considerations
Q. What safety protocols are essential for handling reactive intermediates in this compound synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods for volatile reagents (e.g., alkyl haloformates).
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles.
- Waste disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
